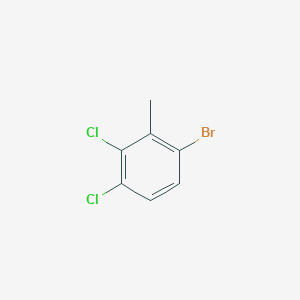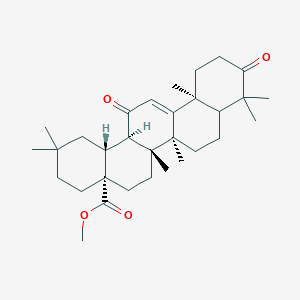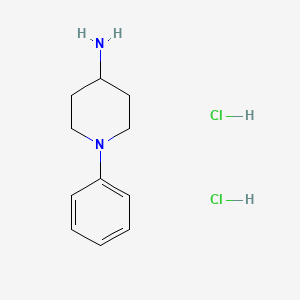
1-bromo-3,4-dichloro-2-methylbenzene
Descripción general
Descripción
1-bromo-3,4-dichloro-2-methylbenzene is a halogenated aromatic compound with the molecular formula C7H5BrCl2. It is a colorless liquid used in various industrial applications, including the manufacturing of pharmaceuticals, agrochemicals, and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1-bromo-3,4-dichloro-2-methylbenzene involves the bromination and chlorination of toluene derivatives. For instance, the Sandmeyer reaction can be employed to introduce bromine and chlorine atoms into the aromatic ring . Another method involves the diazotization of 2,3-dichlorotoluene followed by a Sandmeyer reaction to introduce the bromine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and bromination processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient halogenation .
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-3,4-dichloro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other strong nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form different derivatives.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted toluenes can be formed.
Oxidation Products: Oxidation can yield carboxylic acids or other oxygenated derivatives.
Reduction Products: Reduction can produce different halogenated toluenes with altered functional groups.
Aplicaciones Científicas De Investigación
1-bromo-3,4-dichloro-2-methylbenzene has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is utilized in the development of new pharmaceuticals due to its unique reactivity and properties.
Agrochemicals: It serves as a precursor for the synthesis of various agrochemicals, including pesticides and herbicides.
Polymer Manufacturing: The compound is used in the production of specialized polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 1-bromo-3,4-dichloro-2-methylbenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound in various chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorotoluene: Similar in structure but lacks the bromine atom.
4-Bromo-2,6-dichlorotoluene: Another halogenated toluene with different substitution patterns.
2,6-Dichlorobenzyl bromide: A related compound with bromine and chlorine atoms on the benzyl group.
Uniqueness
1-bromo-3,4-dichloro-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other halogenated toluenes. This uniqueness makes it valuable in various industrial and research applications.
Propiedades
IUPAC Name |
1-bromo-3,4-dichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRIGXVAVWLNKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281424 | |
| Record name | Benzene, 1-bromo-3,4-dichloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805023-65-7 | |
| Record name | Benzene, 1-bromo-3,4-dichloro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1805023-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3,4-dichloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1396506.png)



![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1396511.png)









